

BODIPY TR-X: A Technical Guide for Advanced Fluorescence Microscopy

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **BODIPY TR-X**, a versatile red fluorescent dye, and its applications in modern microscopy. This document details its photophysical properties, experimental protocols, and key applications to empower researchers in leveraging this powerful tool for cellular imaging and analysis.

Core Properties of BODIPY TR-X

BODIPY TR-X is a bright, photostable, and environmentally insensitive red fluorescent dye. Its unique boron-dipyrromethene core structure confers several advantageous properties for fluorescence microscopy. Notably, it exhibits a high fluorescence quantum yield and a large extinction coefficient, contributing to its exceptional brightness. Its fluorescence is largely unaffected by changes in pH and solvent polarity, ensuring reliable performance in diverse experimental conditions. The "X" in its name refers to a seven-atom aminohexanoyl spacer that separates the fluorophore from its reactive group, minimizing potential interactions with the conjugated biomolecule.

Photophysical and Chemical Characteristics

The key quantitative characteristics of **BODIPY TR-X** are summarized in the table below, providing a guick reference for experimental design and comparison with other fluorophores.



Property	Value	Reference(s)
Excitation Maximum (λex)	~588 nm	[1][2]
Emission Maximum (λem)	~616 nm	[1][2]
Molar Extinction Coefficient (ε)	68,000 cm ⁻¹ M ⁻¹	[1]
Fluorescence Quantum Yield (Φ)	0.9	
Molecular Weight	634.46 g/mol	
Reactive Group	N-hydroxysuccinimidyl (NHS) ester	
Reactivity	Primary amines	_
Solubility	Soluble in DMSO	_

Key Applications in Microscopy

The unique characteristics of **BODIPY TR-X** make it a valuable tool for a range of microscopy applications:

- Labeling of Proteins and Antibodies: The NHS ester reactive group allows for straightforward conjugation to primary amines on proteins and antibodies, enabling their visualization in cells and tissues.
- Lipid and Membrane Staining: Due to its hydrophobic nature, **BODIPY TR-X** is an excellent probe for staining lipids, membranes, and other lipophilic structures within cells.
- Fluorescence Polarization Assays: The relatively long excited-state lifetime of BODIPY TR-X
 makes it well-suited for fluorescence polarization-based assays to study molecular
 interactions.
- Two-Photon Excitation (TPE) Microscopy: BODIPY TR-X possesses a significant two-photon absorption cross-section, making it an effective probe for deep-tissue imaging with reduced scattering and phototoxicity.



 Live-Cell Imaging: Its cell permeability and low cytotoxicity at working concentrations allow for the dynamic tracking of labeled molecules and organelles in living cells.

Experimental Protocols

This section provides detailed methodologies for common applications of **BODIPY TR-X**.

Antibody and Protein Conjugation with BODIPY TR-X, SE

This protocol outlines the steps for labeling antibodies and other proteins with **BODIPY TR-X** succinimidyl ester (SE).

Materials:

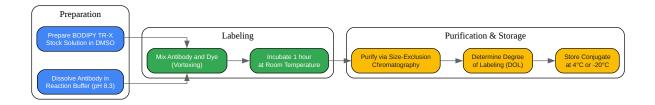
- BODIPY TR-X, SE (Succinimidyl Ester)
- Antibody or protein to be labeled (at 2-5 mg/mL)
- Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5
- Anhydrous dimethylsulfoxide (DMSO)
- Purification column (e.g., Sephadex G-25)
- Phosphate-buffered saline (PBS)

Procedure:

- Prepare the Antibody/Protein: Dissolve the antibody or protein in the reaction buffer at a concentration of 2-5 mg/mL.
- Prepare the Dye Stock Solution: Immediately before use, dissolve BODIPY TR-X, SE in anhydrous DMSO to a concentration of 10 mg/mL.
- Labeling Reaction:



- While vortexing the antibody/protein solution, slowly add a calculated amount of the BODIPY TR-X, SE stock solution. A molar ratio of 10:1 (dye:protein) is a good starting point.
- Incubate the reaction for 1 hour at room temperature with continuous stirring.
- Purification:
 - Separate the labeled antibody/protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with PBS.
 - The first colored band to elute will be the conjugated protein.
- Determination of Degree of Labeling (DOL):
 - Measure the absorbance of the conjugate solution at 280 nm and 588 nm.
 - Calculate the protein concentration and the dye concentration using the Beer-Lambert law and the respective extinction coefficients. The ratio of these concentrations will give the DOL.
- Storage: Store the labeled conjugate at 4°C, protected from light. For long-term storage, add a cryoprotectant like glycerol and store at -20°C.



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Antibody Conjugation Workflow with **BODIPY TR-X**, SE.



Staining of Lipid Droplets in Live and Fixed Cells

This protocol provides a general guideline for staining lipid droplets using **BODIPY TR-X**. Due to its hydrophobic nature, it is expected to readily stain these organelles.

Materials:

- BODIPY TR-X, SE
- DMSO
- Phosphate-buffered saline (PBS)
- Cell culture medium
- 4% Paraformaldehyde (for fixed cells)
- · Mounting medium

Procedure for Live Cell Staining:

- Cell Preparation: Culture cells to 70-80% confluency on coverslips or in imaging dishes.
- Prepare Staining Solution: Prepare a 1-5 μM working solution of BODIPY TR-X from a DMSO stock in pre-warmed cell culture medium or PBS.
- Staining:
 - Remove the culture medium and wash the cells once with PBS.
 - Add the BODIPY TR-X staining solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.
- Washing: Wash the cells 2-3 times with PBS to remove excess dye.
- Imaging: Image the cells immediately using a fluorescence microscope with appropriate filter sets for red fluorescence.

Procedure for Fixed Cell Staining:

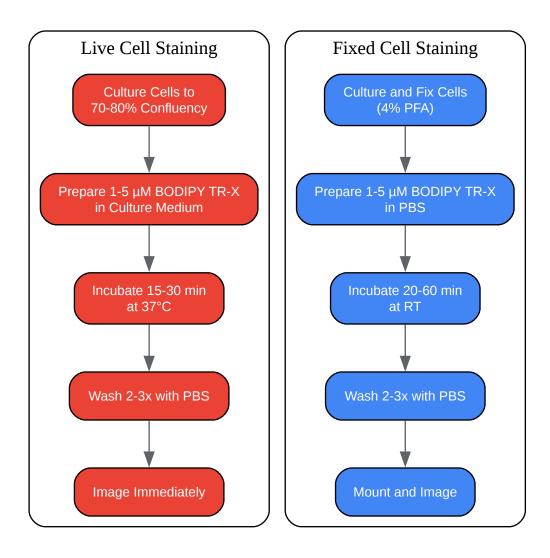
Foundational & Exploratory





- · Cell Preparation and Fixation:
 - Culture cells as described for live-cell staining.
 - Wash cells with PBS and then fix with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.
 - Wash the cells 2-3 times with PBS.
- Staining:
 - $\circ~$ Add a 1-5 μM working solution of **BODIPY TR-X** in PBS to the fixed cells.
 - Incubate for 20-60 minutes at room temperature, protected from light.
- Washing: Wash the cells 2-3 times with PBS.
- Mounting and Imaging: Mount the coverslips onto microscope slides using an appropriate mounting medium. Image using a fluorescence microscope.





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Workflow for Staining Lipid Droplets with **BODIPY TR-X**.

General Protocol for Live-Cell Imaging

This protocol provides a general framework for live-cell imaging using **BODIPY TR-X** labeled molecules. Optimal staining concentrations and incubation times should be determined empirically for each cell type and application.

Materials:

- BODIPY TR-X labeled probe (e.g., antibody, lipid)
- Live-cell imaging medium (e.g., phenol red-free medium)

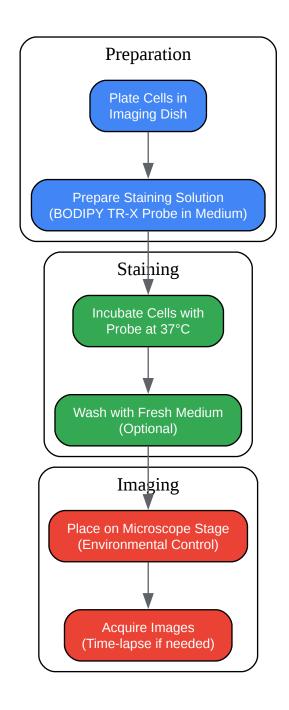


Cells cultured in imaging-compatible dishes or plates

Procedure:

- Cell Preparation: Plate cells on imaging dishes and grow to the desired confluency.
- Staining:
 - $\circ~$ Dilute the **BODIPY TR-X** labeled probe to the desired concentration in pre-warmed live-cell imaging medium. A starting concentration in the range of 100 nM to 1 μM is recommended.
 - Remove the culture medium from the cells and add the staining solution.
 - Incubate for a suitable duration (e.g., 15-60 minutes) at 37°C. Incubation time will vary depending on the probe and cellular target.
- Washing (Optional but Recommended):
 - For probes that exhibit high non-specific binding, a wash step with fresh imaging medium may be necessary to improve the signal-to-noise ratio.
- Imaging:
 - Place the imaging dish on the microscope stage equipped with an environmental chamber to maintain temperature, humidity, and CO₂ levels.
 - Acquire images using a fluorescence microscope with appropriate laser lines and emission filters for BODIPY TR-X.
 - For time-lapse imaging, use the lowest possible laser power and exposure time to minimize phototoxicity.





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General Workflow for Live-Cell Imaging with **BODIPY TR-X** Probes.

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References

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- 2. Invitrogen™ BODIPY™ TR-X NHS Ester (Succinimidyl Ester) | Fisher Scientific [fishersci.ca]
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